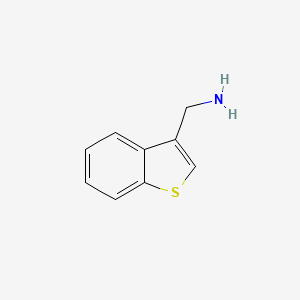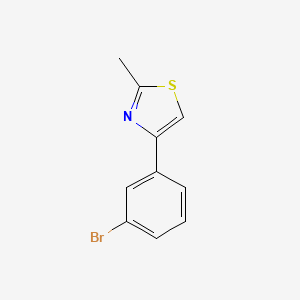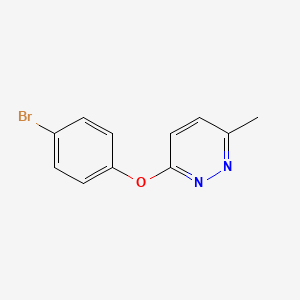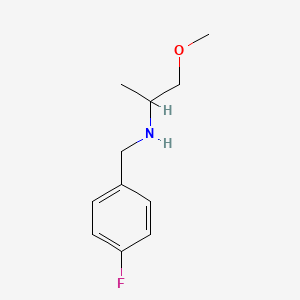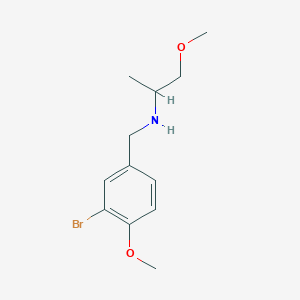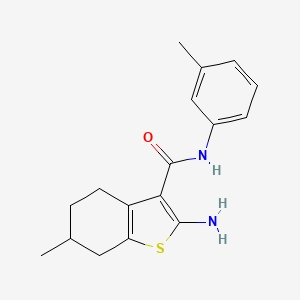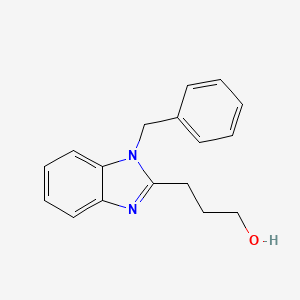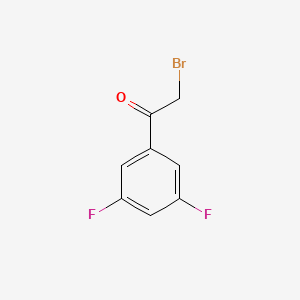
2-Bromo-1-(3,5-difluorophenyl)ethanone
概要
説明
2-Bromo-1-(3,5-difluorophenyl)ethanone is a brominated ketone with a difluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their properties, synthesis, and potential applications. These compounds are of interest due to their utility in various chemical reactions and potential biological activities.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves halogenation reactions. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through a halogen-exchange reaction, which suggests that a similar approach could be used for synthesizing 2-Bromo-1-(3,5-difluorophenyl)ethanone . Additionally, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone and its conversion to various derivatives indicates that brominated ketones can serve as versatile intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of brominated ketones can be investigated using computational methods and compared with experimental data, such as infrared spectroscopy and X-ray diffraction . The stability of these molecules can be analyzed through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. The HOMO-LUMO analysis can provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity .
Chemical Reactions Analysis
Brominated aromatic ketones can participate in various chemical reactions due to the presence of the reactive bromine atom and the carbonyl group. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones shows that the position of bromination can be controlled by the choice of reagent and solvent, indicating that similar selectivity might be achievable with 2-Bromo-1-(3,5-difluorophenyl)ethanone . The reactivity of the bromine atom also allows for the formation of thiazole derivatives, as demonstrated by the conversion of 2-bromo-1-(3,4-dimethylphenyl)ethanone into various thiazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated ketones can be characterized by spectroscopic methods. The FT-IR spectra can reveal the presence of characteristic functional groups, while UV-Vis spectroscopy can provide information about the electronic transitions and possible charge transfer bands . The molecular structures obtained from single-crystal X-ray diffraction studies can give precise geometrical parameters, which are essential for understanding the compound's properties and reactivity .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Analogues : The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a chemical analogue of 2-Bromo-1-(3,5-difluorophenyl)ethanone, demonstrated its effectiveness as a chemical protective group and its role in halogen-exchange reactions (Li Hong-xia, 2007).
- Esterification and Photolytic Properties : The esterification of similar bromo-aryl ethanones was successful, and these compounds showed no photolytic phenomena in different solvents, implying stability under various conditions (Li Hong-xia, 2007).
Chemical Reactions and Mechanisms
- SRN1 Mechanism in Synthesis : A study on the synthesis of α,β-unsaturated ketones demonstrated a mechanism involving 2-bromo-1-aryl ethanones, which could be relevant for understanding the reactivity of 2-Bromo-1-(3,5-difluorophenyl)ethanone (C. Curti, A. Gellis, & P. Vanelle, 2007).
- Nucleophilic Substitution Reactions : Computational studies on imidazole reactions with various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(3,5-difluorophenyl)ethanone, provide insights into their chemical behavior in nucleophilic substitution reactions (T. Erdogan & F. Erdoğan, 2019).
作用機序
- Benzophenone, indole, and benzimidazole moieties (which are present in the structure) have been important frameworks in drug discovery . These scaffolds often interact with specific proteins or enzymes.
Target of Action
Mode of Action
特性
IUPAC Name |
2-bromo-1-(3,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGSZFRYLCTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380869 | |
| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220607-75-0 | |
| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

